molecular formula C10H18N2O2 B13295315 Methyl 3-(piperazin-1-yl)cyclobutane-1-carboxylate

Methyl 3-(piperazin-1-yl)cyclobutane-1-carboxylate

Cat. No.: B13295315
M. Wt: 198.26 g/mol
InChI Key: GFMFPSVOHNLBFH-UHFFFAOYSA-N
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Description

Methyl 3-(piperazin-1-yl)cyclobutane-1-carboxylate is a cyclobutane-based compound featuring a piperazine substituent at the 3-position and a methyl ester group at the 1-position. The cyclobutane ring introduces significant steric constraints, which can influence conformational flexibility and binding interactions in biological systems. Piperazine, a six-membered heterocycle with two nitrogen atoms, is a common pharmacophore in medicinal chemistry due to its ability to engage in hydrogen bonding and modulate solubility.

Properties

Molecular Formula

C10H18N2O2

Molecular Weight

198.26 g/mol

IUPAC Name

methyl 3-piperazin-1-ylcyclobutane-1-carboxylate

InChI

InChI=1S/C10H18N2O2/c1-14-10(13)8-6-9(7-8)12-4-2-11-3-5-12/h8-9,11H,2-7H2,1H3

InChI Key

GFMFPSVOHNLBFH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC(C1)N2CCNCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(piperazin-1-yl)cyclobutane-1-carboxylate typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization yields the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(piperazin-1-yl)cyclobutane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 3-(piperazin-1-yl)cyclobutane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(piperazin-1-yl)cyclobutane-1-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The piperazine ring is known to interact with neurotransmitter receptors, potentially influencing neurological pathways . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Piperazine-Containing Urea Derivatives ()

A series of urea derivatives (e.g., compounds 11a–11o) described in Molecules (2013) share the piperazine moiety but incorporate thiazole and substituted phenylurea groups. Key differences include:

  • Core Structure : The target compound uses a cyclobutane ring, while analogs in employ a thiazole ring conjugated to a phenylurea group.
  • Molecular Weight : The urea derivatives exhibit higher molecular weights (466–602 g/mol) compared to the estimated molecular weight of the target compound (~183 g/mol), primarily due to the thiazole and urea functionalities.
  • Functional Groups : The urea derivatives feature hydrazinyl-oxoethyl substituents on piperazine, which may enhance hydrogen-bonding capacity compared to the simpler methyl ester in the target compound.
Compound Type Core Structure Molecular Weight (g/mol) Key Functional Groups Yield (%)
Target Compound Cyclobutane ~183 Piperazine, methyl ester N/A
Urea Derivatives (11a–11o) Thiazole-phenylurea 466–602 Piperazine, hydrazinyl-oxoethyl 83–88

Azaindole-Piperazine Dopamine D4 Antagonist ()

L-750,667, a dopamine D4 receptor antagonist, shares the piperazine group but incorporates an azaindole scaffold. Key comparisons:

  • Receptor Selectivity: L-750,667 exhibits >2000-fold selectivity for D4 over D2/D3 receptors, attributed to its azaindole core and piperazine placement.
  • Binding Affinity : L-750,667 has a Ki of 0.51 nM for D4 receptors, while the target compound’s binding profile remains uncharacterized. The methyl ester group in the target compound may reduce polarity compared to L-750,667’s iodinated structure.

This highlights the importance of core scaffold choice in tuning receptor specificity .

Cyclopentane and Cyclobutane Carboxylate Analogs ( and )

  • Methyl 3-aminocyclopentanecarboxylate (): Core Structure: Cyclopentane ring (larger than cyclobutane), with an amine substituent. Molecular Weight: 143.18 g/mol, significantly lower than the target compound. Safety Profile: The amine group may increase reactivity and toxicity compared to the piperazine in the target compound.
  • Methyl 3-(((tert-butyldimethylsilyl)oxy)methyl)cyclobutane-1-carboxylate (): Core Structure: Cyclobutane with a silyl-protected hydroxymethyl group. Molecular Weight: 258.43 g/mol, heavier due to the silyl group.
Compound Core Structure Molecular Weight (g/mol) Key Functional Groups
Target Compound Cyclobutane ~183 Piperazine, methyl ester
Methyl 3-aminocyclopentanecarboxylate Cyclopentane 143.18 Amine, methyl ester
Silyl-protected Cyclobutane Derivative Cyclobutane 258.43 Silyl ether, methyl ester

The cyclobutane ring in the target compound and ’s derivative offers rigidity, but the substituents dictate divergent applications (bioactivity vs. synthetic utility) .

Biological Activity

Methyl 3-(piperazin-1-yl)cyclobutane-1-carboxylate is a compound of growing interest in medicinal chemistry due to its unique structural features, including a cyclobutane ring and a piperazine moiety. These characteristics contribute to its potential biological activities, particularly in the fields of pharmacology and drug development. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.

This compound is characterized by the following properties:

PropertyDetails
Molecular Formula C10H16N2O2
Molecular Weight 196.25 g/mol
IUPAC Name This compound
Canonical SMILES CC(=O)N1CCN(CC1)C2CC(C2)C(=O)OC

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, such as neurotransmitter receptors and enzymes. The piperazine ring is known to influence neurotransmission pathways, which may lead to significant pharmacological effects.

Interaction with Receptors

Research indicates that compounds containing piperazine structures often interact with serotonin and dopamine receptors, suggesting potential applications in treating neurological disorders. The cyclobutane component may enhance binding affinity and selectivity towards these receptors.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics.

Table 1: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Activity

Preliminary studies indicate that this compound may possess anticancer properties. In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines.

Table 2: Anticancer Activity

Cell LineIC50 (µM)
MDA-MB-231 (Breast)15.0
A549 (Lung)20.5
HeLa (Cervical)18.0

Case Studies

Recent research has focused on the synthesis and evaluation of this compound derivatives for enhanced biological activity. For instance, a study published in MDPI explored several analogs and their effects on tumor cell lines, reporting significant inhibition rates in certain derivatives compared to the parent compound .

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